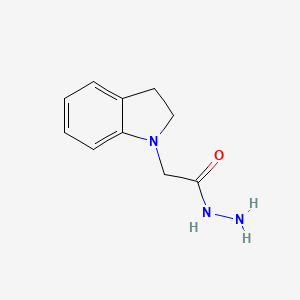
2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research in medicinal chemistry.
准备方法
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide typically involves the reaction of 2,3-dihydro-1H-indole with acetohydrazide. One common method includes the following steps:
Formation of 2,3-dihydro-1H-indole: This can be achieved through the reduction of indole using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Acetylation: The 2,3-dihydro-1H-indole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Hydrazide Formation: The acetylated product is reacted with hydrazine hydrate to form the desired this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted indole derivatives and hydrazones.
科学研究应用
2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable indole structure.
作用机制
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial enzymes, disrupting their metabolic processes and exhibiting antimicrobial properties.
相似化合物的比较
2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
2,3-dihydro-1H-indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
N-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide: A compound with a similar core structure but different functional groups, leading to varied biological activities.
The uniqueness of this compound lies in its specific hydrazide functional group, which imparts unique chemical reactivity and biological properties compared to other indole derivatives.
属性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
2-(2,3-dihydroindol-1-yl)acetohydrazide |
InChI |
InChI=1S/C10H13N3O/c11-12-10(14)7-13-6-5-8-3-1-2-4-9(8)13/h1-4H,5-7,11H2,(H,12,14) |
InChI 键 |
DLEQWJFYRNCVPU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C21)CC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


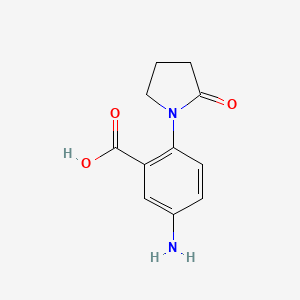
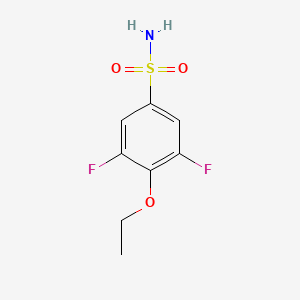
![[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15300134.png)
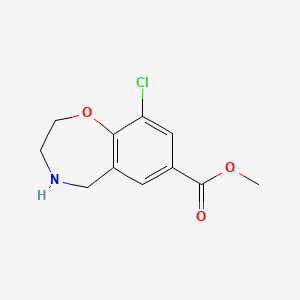
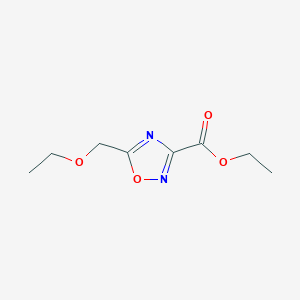
![1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15300146.png)
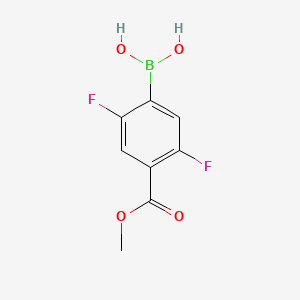
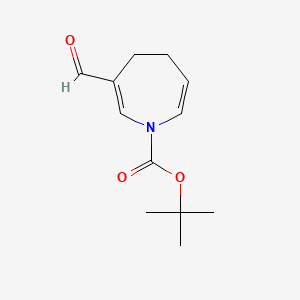

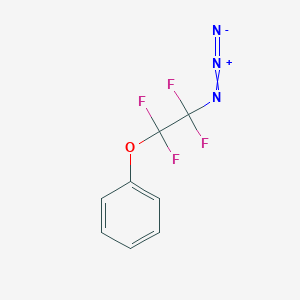
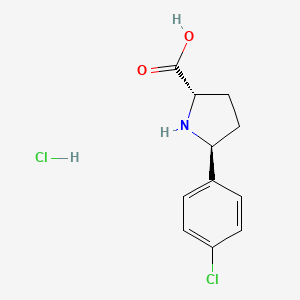
amine](/img/structure/B15300194.png)
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)
